5-Chloro-2-(1-chloroethyl)pyridine 5-Chloro-2-(1-chloroethyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15744305
InChI: InChI=1S/C7H7Cl2N/c1-5(8)7-3-2-6(9)4-10-7/h2-5H,1H3
SMILES:
Molecular Formula: C7H7Cl2N
Molecular Weight: 176.04 g/mol

5-Chloro-2-(1-chloroethyl)pyridine

CAS No.:

Cat. No.: VC15744305

Molecular Formula: C7H7Cl2N

Molecular Weight: 176.04 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-(1-chloroethyl)pyridine -

Specification

Molecular Formula C7H7Cl2N
Molecular Weight 176.04 g/mol
IUPAC Name 5-chloro-2-(1-chloroethyl)pyridine
Standard InChI InChI=1S/C7H7Cl2N/c1-5(8)7-3-2-6(9)4-10-7/h2-5H,1H3
Standard InChI Key SRFMELCSECVOJF-UHFFFAOYSA-N
Canonical SMILES CC(C1=NC=C(C=C1)Cl)Cl

Introduction

Chemical Identity and Structural Considerations

Nomenclature and Isomeric Relationships

Synthetic Methodologies

Liquid-Phase Chlorination of 3-Picoline

The patent CN104610136A outlines a high-yield synthesis of 2-Chloro-5-(chloromethyl)pyridine via liquid-phase chlorination of 3-picoline (3-methylpyridine) :

Reaction Conditions:

  • Substrate: 3-Picoline

  • Solvent: Nitrobenzene (3–4× substrate mass)

  • Buffer: Sodium dihydrogen phosphate (1–2× solvent volume)

  • Catalyst: Phosphorus trichloride (2–5% w/w of substrate)

  • Temperature: 120–160°C

  • Chlorination Time: 12–20 hours

Optimization Highlights:

  • pH maintenance at 4–5 minimizes byproducts (e.g., polychlorinated derivatives) .

  • Nitrogen purging prevents oxidative degradation during heating .

  • Post-reaction distillation under reduced pressure yields 89–91% pure product .

Comparative Yield Analysis:

ParameterPrior Art (CN102452977A)CN104610136A Method
Yield~80%~90%
Byproduct FormationHighLow

Physicochemical Properties

Thermal and Solubility Profiles

2-Chloro-5-(chloromethyl)pyridine exhibits the following properties :

  • Melting Point: 37–42°C (lit.)

  • Boiling Point: 267.08°C (estimated)

  • Density: 1.4411 g/cm³ (estimated)

  • Solubility:

    • DMSO: Slightly soluble

    • Methanol: Slightly soluble

    • Water: Insoluble

Applications in Agrochemical and Pharmaceutical Synthesis

Neonicotinoid Insecticides

2-Chloro-5-(chloromethyl)pyridine serves as a key intermediate in synthesizing neonicotinoids such as:

  • Imidacloprid: Blocks nicotinic acetylcholine receptors in insects .

  • Acetamiprid: Selective toxicity against aphids and whiteflies .

Synthetic Pathway to Imidacloprid:

  • Nitroimidazolidine Formation: Reaction with 2-nitroiminoimidazolidine.

  • Cyclization: Acid-catalyzed intramolecular nucleophilic substitution.

  • Purification: Crystallization from ethanol/water mixtures .

Herbicidal and Bactericidal Derivatives

Functionalization of the chloromethyl group enables access to:

  • Pyridine-containing sulfonamides: Broad-spectrum herbicides .

  • Metal complexes: Bactericidal agents with MIC values <1 µg/mL against Pseudomonas aeruginosa .

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